4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile

Catalog No.
S13332334
CAS No.
M.F
C20H21FN2O
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-buten-1-...

Product Name

4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile

IUPAC Name

4-[(Z)-4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]-3-(hydroxymethyl)benzonitrile

Molecular Formula

C20H21FN2O

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H21FN2O/c1-23(2)11-3-4-19(16-6-8-18(21)9-7-16)20-10-5-15(13-22)12-17(20)14-24/h4-10,12,24H,3,11,14H2,1-2H3/b19-4-

InChI Key

IAICSOQOSARWDY-PVOVUMCXSA-N

Canonical SMILES

CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)CO

Isomeric SMILES

CN(C)CC/C=C(/C1=CC=C(C=C1)F)\C2=C(C=C(C=C2)C#N)CO

4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)benzonitrile is a synthetic organic compound characterized by its complex structure, which includes a dimethylamino group, a fluorophenyl moiety, and a hydroxymethyl group attached to a benzonitrile core. The compound has garnered attention due to its potential pharmaceutical applications, particularly in the development of antidepressants and other therapeutic agents.

The compound's systematic name reflects its structural components, which contribute to its unique chemical properties. It is often found in crystalline form, with a melting point ranging from 201 to 205 °C . Its solubility profile indicates slight solubility in dimethyl sulfoxide and methanol, making it suitable for various

The chemical reactivity of 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)benzonitrile can be attributed to the presence of functional groups that facilitate nucleophilic and electrophilic interactions. Key reactions include:

  • Nucleophilic Substitution: The hydroxymethyl group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution, allowing for further functionalization.
  • Hydrolysis: In aqueous conditions, the compound may undergo hydrolysis, leading to the formation of hydroxylated derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

Research indicates that 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)benzonitrile exhibits significant biological activity. It has been studied primarily in the context of its role as an impurity in the synthesis of citalopram, an antidepressant. The compound's structural similarity to citalopram suggests potential pharmacological effects related to serotonin reuptake inhibition, which is critical for mood regulation and anxiety disorders .

Synthesis of 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)benzonitrile typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with readily available aromatic compounds.
  • Formation of the Dimethylamino Group: This can be achieved through alkylation reactions involving dimethylamine.
  • Introduction of the Fluorophenyl Moiety: This step may involve halogenation followed by substitution reactions.
  • Benzonitrile Core Construction: The final steps usually involve coupling reactions to form the benzonitrile structure.

The process may also include purification steps such as recrystallization to obtain enantiomerically pure forms of the compound .

The primary application of 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)benzonitrile lies within pharmaceutical development, particularly as an impurity in citalopram synthesis. Its potential as a therapeutic agent warrants further exploration in drug formulation and development processes.

Additionally, due to its structural characteristics, it may serve as a lead compound for designing novel antidepressants or other psychoactive drugs targeting serotonin pathways.

Interaction studies have focused on understanding how 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)benzonitrile interacts with biological systems. These studies typically assess:

  • Binding Affinity: Evaluating how well the compound binds to serotonin transporters compared to established drugs.
  • Metabolic Stability: Understanding how metabolic pathways affect the compound's stability and efficacy.
  • Toxicology Profiles: Investigating any potential toxic effects associated with its use or presence as an impurity.

These studies are critical for determining the safety and efficacy of the compound in clinical settings.

Several compounds share structural similarities with 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)benzonitrile. Notable examples include:

Compound NameStructure SimilaritiesUnique Features
CitalopramContains similar aromatic and amine groupsEstablished antidepressant with extensive clinical data
EscitalopramS-enantiomer of citalopram; similar core structureHigher potency as an antidepressant
FluoxetineSimilar fluorinated aromatic ringDifferent mechanism of action (selective serotonin reuptake inhibitor)

The uniqueness of 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)benzonitrile lies in its specific functional groups that may confer distinct pharmacological properties compared to these well-known compounds. Further research is needed to explore these differences and their implications for therapeutic use.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

324.16379146 g/mol

Monoisotopic Mass

324.16379146 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

Explore Compound Types